tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Overview
Description
Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Mechanism of Action
The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .
Biological Activity
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 240.256 g/mol
- CAS Number : 1251012-01-7
Biological Activity Overview
The biological activities of oxazole derivatives, including this compound, have been extensively studied. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study evaluating a series of oxazole compounds demonstrated their effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
8 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
14 | 20 | E. coli |
19 | 30 | S. aureus |
In this study, compound 12 exhibited the highest antifungal activity against Candida species, while compound 14 showed notable antibacterial effects against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of pyrrolo[3,4-d]oxazole derivatives has been explored in several studies. In one notable investigation, various derivatives were tested for their antiproliferative effects on human tumor cell lines.
Table 2: Antiproliferative Activity Against Tumor Cell Lines
Compound | GI50 (nM) | Cell Line |
---|---|---|
A | 50 | MCF-7 (Breast Cancer) |
B | 100 | A549 (Lung Cancer) |
C | 75 | HeLa (Cervical Cancer) |
These findings suggest that certain derivatives of pyrrolo[3,4-d]oxazole possess significant anticancer activity with GI50 values in the nanomolar range .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comprehensive study synthesized various oxazole derivatives and evaluated their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that compounds with specific substitutions on the oxazole ring exhibited enhanced activity compared to standard antibiotics like ampicillin . -
Case Study on Anticancer Properties :
In a series of experiments, researchers tested the effects of pyrrolo[3,4-d]oxazole derivatives on several cancer cell lines. The study concluded that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWKTXUJDICQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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